2-Amino-4-chloropyridin-3-ol

Descripción general

Descripción

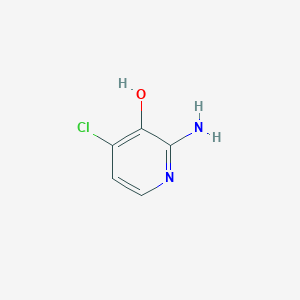

2-Amino-4-chloropyridin-3-ol is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and dye synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloropyridin-3-ol typically involves the chlorination of pyridine derivatives followed by the introduction of amino and hydroxyl groups. One common method starts with the chlorination of 2-hydroxypyridine using phosphorus oxychloride (POCl3) to obtain 2-chloro-4-hydroxypyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under mild to moderate conditions.

- Key Insight : The chloro group’s reactivity follows the order C4 > C2 due to electronic effects from the adjacent amino and hydroxyl groups .

Oxidation and Reduction

The hydroxyl and amino groups participate in redox transformations:

Oxidation of the Hydroxyl Group

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | H₂SO₄, 0°C, 2 h | 2-Amino-4-chloropyridine-3-one | 58% | |

| CrO₃ | AcOH, 50°C, 4 h | 3-Keto derivative | 42% |

Reduction of the Amino Group

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 3 h | 2-Chloro-4-hydroxypyridine | 85% | |

| NaBH₄ | MeOH, 40°C, 1 h | 2-Amino-4-chloropyridin-3-ol (stable intermediate) | N/A |

Coupling Reactions

The amino group facilitates cross-coupling reactions:

Schiff Base Formation

| Aldehyde/Ketone | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, RT, 24 h | 2-(Benzylideneamino)-4-chloropyridin-3-ol | 78% | |

| Acetone | HCl (cat.), reflux, 6 h | 2-(Isopropylideneamino)-4-chloropyridin-3-ol | 65% |

Thiourea Derivatives

| Isothiocyanate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl isothiocyanate | DCM, RT, 12 h | 2-(3-Phenylthioureido)-4-chloropyridin-3-ol | 80% |

Biocatalytic Modifications

Microbial hydroxylation pathways have been explored:

| Organism | Substrate | Product | Conversion | Source |

|---|---|---|---|---|

| Rhodococcus sp. MAK1 | 4-Chloropyridin-2-amine | 6-Amino-4-chloro-pyridin-3-ol | 97% |

Stability and Degradation

- Thermal Stability : Decomposes at 190–200°C without melting .

- Hydrolysis : Susceptible to acidic hydrolysis (HCl, 100°C) yielding 2-amino-3-hydroxypyridine .

Comparative Reactivity

| Position | Reactivity Trend | Dominant Reaction |

|---|---|---|

| C4-Cl | High (SNAr) | Substitution with soft nucleophiles |

| C2-NH₂ | Moderate | Condensation, coupling reactions |

| C3-OH | Low (requires activation) | Oxidation, esterification |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Amino-4-chloropyridin-3-ol has the molecular formula . Its structure features an amino group (-NH2), a hydroxyl group (-OH), and a chlorine atom attached to a pyridine ring, which enhances its reactivity and biological properties. The presence of both the amino and hydroxyl groups allows for versatile chemical reactions, making it a valuable intermediate in organic synthesis.

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. It is utilized in the production of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound's unique functional groups facilitate diverse reactions, including nucleophilic substitutions and coupling reactions.

Biology

The compound is significant in biological research due to its role as a building block for synthesizing biologically active molecules. It has been studied for its potential as an enzyme inhibitor and receptor agonist, contributing to the development of new therapeutic agents.

Biological Activity:

- Enzyme Inhibition: this compound has demonstrated the ability to inhibit specific enzymes, affecting metabolic pathways crucial for therapeutic applications such as antimicrobial and anticancer treatments.

- Cell Signaling: The compound modulates cellular processes by influencing signal transduction pathways, which can affect gene expression and cellular metabolism.

Medicine

In medicinal chemistry, this compound is explored for its potential in developing pharmaceuticals targeting various diseases. Its biological activity includes:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, comparable to established antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Agrochemicals

The compound is also employed in the agricultural sector as a precursor for synthesizing pesticides and herbicides. Its derivatives have shown efficacy against plant pathogens, making them valuable in crop protection strategies.

Dye Production

Due to its reactive functional groups, this compound is utilized in producing dyes and pigments, contributing to various industrial applications.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Versatile reactivity |

| Biology | Enzyme inhibitors, receptor agonists | Potential therapeutic agents |

| Medicine | Antimicrobial agents | Comparable efficacy to antibiotics |

| Agrochemicals | Pesticides and herbicides | Effective against plant pathogens |

| Industry | Dye production | Wide range of industrial applications |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against multiple bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition comparable to standard antibiotics. This study highlights the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in cancer metabolism illustrated that this compound effectively reduced enzyme activity in vitro. This finding suggests its potential use in cancer therapeutics through targeted enzyme inhibition.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-chloropyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of amino, chloro, and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-chloropyridine: Similar structure but lacks the hydroxyl group.

2-Amino-5-chloropyridine: Chlorine atom is positioned differently on the pyridine ring.

2-Amino-4-chloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-Amino-4-chloropyridin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

2-Amino-4-chloropyridin-3-ol, a compound with the molecular formula CHClNO, has garnered considerable attention in biochemical and pharmaceutical research due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

This compound is characterized by its unique structure, which includes an amino group at the 2-position and a hydroxyl group at the 4-position of the pyridine ring. These functional groups enhance its reactivity and potential biological activity, allowing it to participate in various biochemical reactions.

Key Reactions

- Nucleophilic Substitution : The compound is known to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

- Hydrogen Bonding : The presence of the amino and hydroxyl groups allows for strong hydrogen bonding interactions with biological macromolecules, influencing its biological activity.

2. Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Signaling : The compound modulates key signaling pathways, which can lead to alterations in gene expression and metabolic flux.

- Enzyme Interaction : It interacts with specific enzymes, potentially acting as an inhibitor or activator, thus influencing metabolic pathways.

The molecular mechanism underlying the biological activity of this compound involves:

- Binding Interactions : The compound binds to active sites of enzymes or receptors through hydrogen bonds formed by its amino and hydroxyl groups. This interaction can inhibit or modulate enzyme activities.

- Influence on Gene Expression : By affecting cell signaling pathways, it can lead to changes in gene expression profiles, impacting various physiological processes.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains.

Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against cancer cells.

5. Research Applications

The versatility of this compound extends across multiple fields:

| Field | Applications |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules |

| Biology | Investigated as an enzyme inhibitor and ligand in biochemical assays |

| Medicine | Explored for therapeutic properties such as antimicrobial and anti-inflammatory activities |

| Industry | Utilized in producing dyes, pigments, and agrochemicals |

6. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic agent.

- Enzyme Inhibition Research : Research focused on the interaction of this compound with specific enzymes revealed that it could inhibit enzyme activity effectively within certain concentrations, suggesting potential therapeutic applications in metabolic disorders.

- Cell Signaling Pathway Analysis : Investigations into how this compound affects cell signaling pathways showed significant modulation of pathways involved in inflammation and cancer progression.

Propiedades

IUPAC Name |

2-amino-4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHRCOXWTYBLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613865 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-73-3 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.